molecular formula C18H25FO3 B14184704 3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid CAS No. 923971-76-0

3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid

Cat. No.: B14184704
CAS No.: 923971-76-0
M. Wt: 308.4 g/mol
InChI Key: OKXJWYWXXOERGS-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group at the third position and an undec-10-en-1-yloxy group at the fourth position of the benzoic acid core

Preparation Methods

The synthesis of 3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzoic acid and undec-10-en-1-ol.

    Esterification: The undec-10-en-1-ol is reacted with 3-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol to form methoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts and bases like palladium on carbon (Pd/C) and sodium hydroxide (NaOH).

Scientific Research Applications

3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of specialty chemicals, polymers, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, while the undec-10-en-1-yloxy group provides hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid can be compared with other similar compounds, such as:

    4-Fluoro-3-phenoxybenzoic acid: Similar in structure but with a phenoxy group instead of an undec-10-en-1-yloxy group.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group, which significantly alters its chemical and physical properties.

    4-(Undec-10-en-1-yloxy)benzoic acid: Lacks the fluoro group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of a fluoro group and an undec-10-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

923971-76-0

Molecular Formula

C18H25FO3

Molecular Weight

308.4 g/mol

IUPAC Name

3-fluoro-4-undec-10-enoxybenzoic acid

InChI

InChI=1S/C18H25FO3/c1-2-3-4-5-6-7-8-9-10-13-22-17-12-11-15(18(20)21)14-16(17)19/h2,11-12,14H,1,3-10,13H2,(H,20,21)

InChI Key

OKXJWYWXXOERGS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)F

Origin of Product

United States

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